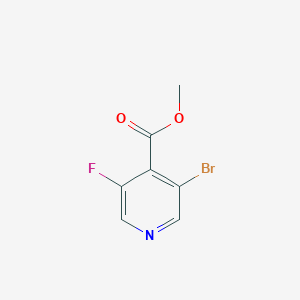Methyl 3-bromo-5-fluoroisonicotinate
CAS No.: 1214325-21-9
Cat. No.: VC2814343
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214325-21-9 |
|---|---|
| Molecular Formula | C7H5BrFNO2 |
| Molecular Weight | 234.02 g/mol |
| IUPAC Name | methyl 3-bromo-5-fluoropyridine-4-carboxylate |
| Standard InChI | InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 |
| Standard InChI Key | DMXHIWQLBFVMDH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NC=C1F)Br |
| Canonical SMILES | COC(=O)C1=C(C=NC=C1F)Br |
Introduction
Methyl 3-bromo-5-fluoroisonicotinate is an organic compound derived from isonicotinic acid, with bromine and fluorine substituents at positions 3 and 5 on the pyridine ring, respectively. This compound is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of methyl 3-bromo-5-fluoroisonicotinate typically involves the esterification of 3-bromo-5-fluoroisonicotinic acid. This process can be achieved through various chemical methods, often resulting in high purity and yield, typically around 85% to 90%.
Reaction Conditions
-
Esterification Reaction: The reaction involves the use of methanol and a catalyst to facilitate the conversion of the carboxylic acid group into an ester.
-
Purification Methods: Silica gel column chromatography is commonly used to isolate the desired product from unreacted starting materials and byproducts.
Chemical Reactivity
Methyl 3-bromo-5-fluoroisonicotinate can participate in several types of chemical reactions, including:
-
Nucleophilic Substitutions: Reagents like sodium azide or potassium thiolate are commonly employed.
-
Suzuki-Miyaura Coupling Reactions: Palladium catalysts are used along with bases like potassium carbonate in solvents such as ethanol or toluene.
4.1. Medicinal Chemistry
This compound is classified as a halogenated heterocyclic compound, which is often utilized in the development of pharmaceuticals due to its unique reactivity profile. It is also a pyridine derivative, notable for its presence in many biologically active molecules.
4.2. Biological Activities
While specific biological activities of methyl 3-bromo-5-fluoroisonicotinate are not extensively documented, its structural features suggest potential interactions with various biological targets. Similar compounds have shown antimicrobial and anticancer properties, indicating potential therapeutic applications.
5.1. Methyl 2-Bromo-3-Fluoroisonicotinate
-
Chemical Structure: This compound has bromine and fluorine atoms at positions 2 and 3 on the pyridine ring.
-
Biological Activities: Exhibits significant antimicrobial activity and is under investigation for anticancer properties.
5.2. Ethyl 3-Bromo-5-Fluoroisonicotinate
-
Chemical Structure: Similar to methyl 3-bromo-5-fluoroisonicotinate but with an ethyl ester group instead of methyl.
-
Properties: Molecular weight of 248.04900 and molecular formula C8H7BrFNO2 .
6.2. Comparison of Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 3-Bromo-5-Fluoroisonicotinate | C7H5BrFNO2 | Potential therapeutic applications |
| Methyl 2-Bromo-3-Fluoroisonicotinate | C7H5BrFNO2 | Antimicrobial and anticancer properties |
| Ethyl 3-Bromo-5-Fluoroisonicotinate | C8H7BrFNO2 | Not extensively studied |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume